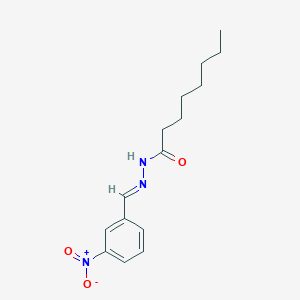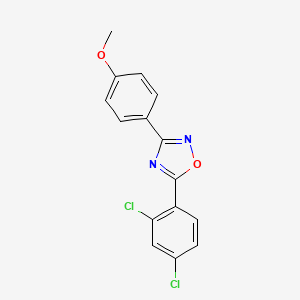
N'-(3-nitrobenzylidene)octanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N'-(3-nitrobenzylidene)octanohydrazide involves condensation reactions between aldehydes and hydrazides. For instance, (E)-N′-(4-nitrobenzylidene)-2-(1-(4-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide was synthesized and characterized by various spectroscopic methods (Somagond et al., 2018). These syntheses typically yield crystalline structures that can be further analyzed for their chemical and physical properties.
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray diffraction to determine the crystal structure of compounds. The title compound's structure, including its molecular geometry and intermolecular interactions, is crucial for understanding its reactivity and properties. For example, the crystal structure of N 2,N 2′-Bis(3-nitrobenzylidene)pyridine-2,6-dicarbohydrazide dimethylformamide disolvate trihydrate was determined, revealing hydrogen bond interactions and molecular geometry (Cuixia Cheng & Haowen Liu, 2007).
Chemical Reactions and Properties
Chemical reactions involving N'-(3-nitrobenzylidene)octanohydrazide derivatives can include cycloaddition, nucleophilic substitution, and other mechanisms that lead to the formation of complex structures. These reactions are studied to explore the chemical behavior and potential applications of these compounds. For instance, the urease inhibitory activities of related compounds were investigated, highlighting their potential biological activities (Sheng et al., 2015).
Wissenschaftliche Forschungsanwendungen
Polymer and Materials Science
Polymers incorporating photolabile groups like the o-nitrobenzyl group have seen extensive research due to their ability to alter polymer properties through irradiation. This includes the development of photodegradable hydrogels, functionalization in (block) copolymers, thin film patterning, and the creation of photocleavable bioconjugates, indicating a broad utility in polymer chemistry and materials science (Zhao et al., 2012).
Sensor Development
N'-(3-nitrobenzylidene)octanohydrazide derivatives have been synthesized and characterized for potential use in detecting heavy metals like mercury (Hg2+). These derivatives, when coated on a glassy carbon electrode, have shown enhanced sensitivity and selectivity towards Hg2+, highlighting their application in environmental monitoring and pollution control (Hussain et al., 2017).
Antimicrobial Activity
A series of hydrazides, including those related to N'-(3-nitrobenzylidene)octanohydrazide, were synthesized and tested for their antimicrobial efficacy. The compounds with specific substituents on the phenyl ring exhibited significant activity, suggesting their potential in developing new antimicrobial agents (Kumar et al., 2011).
Biological Evaluation
Hydrazone derivatives have been explored for their anticholinesterase activities, indicating potential therapeutic applications. These derivatives, including those related to N'-(3-nitrobenzylidene)octanohydrazide, were assessed for their inhibition potency, suggesting a possible role in treating diseases associated with cholinesterase activity (Kaya et al., 2016).
Nonlinear Optical Properties
The nonlinear optical properties of hydrazones have been investigated, showing promise for optical device applications such as limiters and switches. This research suggests that compounds related to N'-(3-nitrobenzylidene)octanohydrazide can be potential candidates for such technologies (Naseema et al., 2010).
Eigenschaften
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]octanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-2-3-4-5-6-10-15(19)17-16-12-13-8-7-9-14(11-13)18(20)21/h7-9,11-12H,2-6,10H2,1H3,(H,17,19)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCNHTIKZGPAEI-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-nitrophenyl)methylidene]octanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)


![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)
![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)
![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)
![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)